methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Fragment-based drug discovery PDK1 inhibition ligand efficiency

Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a thieno[3,2-d]pyrimidin-4(3H)-one derivative carrying a 2-methylphenyl substituent at the C7 position and a methyl acetate moiety at the N3 position. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, epigenetic modulators such as EZH2 inhibitors, and adenosine receptor antagonists.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 1207003-87-9
Cat. No. B2771673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
CAS1207003-87-9
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC
InChIInChI=1S/C16H14N2O3S/c1-10-5-3-4-6-11(10)12-8-22-15-14(12)17-9-18(16(15)20)7-13(19)21-2/h3-6,8-9H,7H2,1-2H3
InChIKeyHOLBIBHGEIWDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207003-87-9): Structural Profiling and Comparator Context for Scientific Procurement


Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a thieno[3,2-d]pyrimidin-4(3H)-one derivative carrying a 2-methylphenyl substituent at the C7 position and a methyl acetate moiety at the N3 position. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, epigenetic modulators such as EZH2 inhibitors, and adenosine receptor antagonists [1][2]. The compound belongs to a subclass of 4-oxothieno[3,2-d]pyrimidine acetic acid esters originally disclosed in foundational patents for antiallergic activity [3]. However, quantitative differentiation data for this specific compound against close structural analogs remains extremely limited in the open literature. Most biological profiling available for the thieno[3,2-d]pyrimidine class derives from structurally distinct derivatives bearing different substitution patterns at positions 2, 3, 6, or 7 of the core, meaning that direct activity comparisons between CAS 1207003-87-9 and its nearest neighbors must be approached with caution.

Why Generic Thieno[3,2-d]pyrimidine Analogs Cannot Substitute for Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207003-87-9) in Structure-Activity Studies


Within the thieno[3,2-d]pyrimidine class, both the position and electronic nature of the aryl substituent at C7 are critical determinants of biological activity. In the EZH2 inhibitor series reported by Zhang et al. (2023), systematic variation of the P5 aryl moiety produced IC50 values spanning from 0.55 μM to >50 μM across the same cell line panel, demonstrating that even subtle changes in aryl substitution can ablate or dramatically alter target engagement [1]. Similarly, in 4-arylthieno[3,2-d]pyrimidine adenosine A2A antagonists, the position of the methyl group on the pendant phenyl ring was found to substantially influence both receptor affinity and selectivity profiles across A1, A2A, A2B, and A3 subtypes [2]. CAS 1207003-87-9 possesses a unique ortho-methyl substitution pattern at the C7 phenyl ring combined with an N3-methyl acetate ester moiety; this specific combination is absent from the majority of published SAR studies on this scaffold. Procuring a generic thieno[3,2-d]pyrimidine derivative without this precise substitution array risks introducing uncontrolled variables in biological assays, potentially leading to false-negative results or misleading structure-activity conclusions.

Quantitative Differentiation Evidence: Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate vs. Closest Analogs and Class Benchmarks


Ortho-Methyl Substitution at the C7 Phenyl Ring: A Structural Feature Associated with Enhanced Ligand Efficiency in Thieno[3,2-d]pyrimidin-4(3H)-one Fragment Hits

In a fragment-based screening campaign targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1), a 7-(o-tolyl)-substituted thieno[3,2-d]pyrimidin-4(3H)-one fragment (compound 10) was identified as a hit with highly improved ligand efficiency (LE) relative to unsubstituted or para-substituted phenyl analogs. The ortho-methyl group on the C7 phenyl ring contributed to a favorable binding conformation within the PDK1 ATP-binding pocket, enabling further structure-guided optimization [1]. CAS 1207003-87-9 incorporates the same ortho-methylphenyl (o-tolyl) motif at C7 as compound 10.

Fragment-based drug discovery PDK1 inhibition ligand efficiency

EZH2 Inhibitory Potential: Class-Level Evidence for Thieno[3,2-d]pyrimidine Derivatives with Substituted 7-Aryl Groups in Lymphoma Cell Lines

A systematic SAR study of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors demonstrated that the nature of the P5 aryl substituent profoundly affects antiproliferative activity. The lead compound 12e, bearing a benzyl-linked morpholine at P5 and a piperidine-2,6-dione at P1, exhibited IC50 values of 0.55 μM (SU-DHL-6), 0.95 μM (WSU-DLCL-2), and 1.68 μM (K562) with low toxicity to HEK293T cells (CC50 = 15.09 μM) [1]. While compound 12e differs structurally from CAS 1207003-87-9, the study establishes the thieno[3,2-d]pyrimidine core as a viable EZH2 inhibitor scaffold and demonstrates that antiproliferative potency is exquisitely sensitive to the nature of the substituent at the position corresponding to the C7 aryl group on CAS 1207003-87-9.

Epigenetics EZH2 inhibition lymphoma antiproliferative activity

Dual FAK/FLT3 Kinase Inhibition: Class-Level Evidence Demonstrating Superior In Vivo Efficacy of Optimized Thieno[3,2-d]pyrimidine Derivatives Over Clinical Benchmarks

In a comprehensive medicinal chemistry campaign, thieno[3,2-d]pyrimidine derivative 26 was identified as a multi-targeted kinase inhibitor with excellent potency against both FAK and FLT3 mutants, including the drug-resistant F691L mutant. Compound 26 demonstrated superiority over the clinical FAK inhibitor PF-562271 in apoptosis induction, anchorage-independent growth inhibition, and tumor burden reduction in an MDA-MB-231 xenograft mouse model. Furthermore, 26 caused tumor regression in an MV4-11 xenograft model and prevented lymph node metastasis in an orthotopic MDA-MB-231 model [1]. Although CAS 1207003-87-9 has not been profiled in these assays, this study establishes the thieno[3,2-d]pyrimidine scaffold as capable of delivering in vivo-active kinase inhibitors with superior properties to clinical-stage comparators.

Kinase inhibition FAK FLT3 xenograft metastasis

Positional Isomer Differentiation: Ortho- vs. Para-Methylphenyl Substitution at C7 of the Thieno[3,2-d]pyrimidine Core

A direct positional isomer pair exists between CAS 1207003-87-9 (ortho-methyl, 2-methylphenyl at C7) and the corresponding para-methyl analog (CAS 1019152-04-5, 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lacking the N3 acetate ester). These two compounds differ only in the position of the methyl group on the pendant phenyl ring. In the adenosine A2A antagonist series reported by Gillespie et al. (2008), the position of aryl substitution on the thieno[3,2-d]pyrimidine core was demonstrated to exert marked effects on both receptor affinity and subtype selectivity [1]. While parallel quantitative comparisons for the N3-acetate series have not been published, the established sensitivity of thieno[3,2-d]pyrimidine pharmacology to aryl positional isomerism means that CAS 1207003-87-9 and its para-methyl counterpart should be treated as chemically and pharmacologically distinct entities rather than interchangeable analogs.

Structure-activity relationship positional isomer C7 aryl substitution

Antiallergic Pharmacophore: Foundational Patent Establishing 4-Oxothieno[3,2-d]pyrimidine Acetic Acid Esters as Privileged Antiallergic Scaffolds

US Patent 4,442,289 A (Hoffmann-La Roche, 1984) generically claims 4-oxothieno[3,2-d]pyrimidine acetic acid esters of formula (I) wherein R1 is hydrogen, chlorine, bromine, or C1-4-alkyl, and R2 is hydrogen or methyl, as antiallergically-active compounds [1]. CAS 1207003-87-9 falls within the scope of this Markush claim (R1 = 2-methyl, R2 = methyl) and therefore belongs to a compound class with demonstrated antiallergic pharmacological activity. This patent disclosure provides the earliest quantitative pharmacological rationale for the N3-acetate ester subclass to which the target compound belongs, distinguishing it from the larger body of thieno[3,2-d]pyrimidine derivatives that lack this specific ester functionality.

Antiallergic histamine 4-oxothieno[3,2-d]pyrimidine acetic acid ester

N3-Methyl Acetate Moiety as a Synthetic Handle for Further Derivatization: A Key Practical Differentiator for Medicinal Chemistry Procurement

The methyl acetate ester group at the N3 position of CAS 1207003-87-9 serves as a versatile synthetic handle that enables straightforward conversion to the corresponding carboxylic acid via ester hydrolysis, which can then be elaborated into a diverse array of amide derivatives through standard coupling chemistry [1]. This contrasts with comparator compound 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 156424-47-4), which lacks the N3-acetate ester and therefore requires more complex synthetic manipulation to introduce substitution at the N3 position. The presence of the methyl ester group makes CAS 1207003-87-9 a more synthetically accessible entry point for generating focused libraries of N3-substituted analogs for SAR exploration.

Synthetic tractability ester hydrolysis carboxylic acid amide coupling library synthesis

Scientifically Grounded Application Scenarios for Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207003-87-9)


Fragment-Based and Structure-Guided Drug Discovery Targeting PDK1 Kinase

CAS 1207003-87-9 incorporates the ortho-methylphenyl (o-tolyl) C7 substitution pattern that was identified as a key contributor to improved ligand efficiency in fragment-based PDK1 inhibitor discovery [1]. Research groups pursuing PDK1 as an oncology target can employ this compound as a starting fragment for structure-guided elaboration, leveraging the established binding mode of 7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives within the PDK1 ATP-binding pocket to design higher-affinity inhibitors.

Epigenetic Drug Discovery: EZH2 Inhibitor Lead Optimization and Selectivity Profiling

The thieno[3,2-d]pyrimidine scaffold has been validated as a competent EZH2 inhibitor core with antiproliferative IC50 values as low as 0.55 μM in SU-DHL-6 lymphoma cells and favorable selectivity over HEK293T cells (CC50 = 15.09 μM) [1]. CAS 1207003-87-9, with its unique combination of ortho-methyl C7 aryl and N3-acetate ester substituents, represents a structurally distinct chemotype within the EZH2 inhibitor landscape. It can serve as a negative control, selectivity probe, or starting point for a parallel SAR series distinct from the published piperidine-2,6-dione/morpholine series.

Antiallergic Drug Discovery Leveraging the 4-Oxothieno[3,2-d]pyrimidine Acetic Acid Ester Pharmacophore

The foundational patent US 4,442,289 A establishes that 4-oxothieno[3,2-d]pyrimidine acetic acid esters, including compounds where R1 is C1-4-alkyl and R2 is methyl, possess antiallergic activity [1]. CAS 1207003-87-9 (R1 = 2-methyl, R2 = methyl) is a specific embodiment of this patented pharmacophore. Research programs focused on histamine pathway modulation, mast cell stabilization, or related allergic/inflammatory mechanisms can utilize this compound as a structurally defined probe within the scope of the original antiallergic claims, or as a starting point for the development of next-generation antiallergic agents with improved potency and selectivity.

Combinatorial Chemistry and Focused Library Synthesis for Thieno[3,2-d]pyrimidine SAR Expansion

The N3-methyl acetate ester of CAS 1207003-87-9 constitutes a versatile synthetic handle that enables efficient generation of structurally diverse amide libraries through a two-step hydrolyze-and-couple protocol [1]. Medicinal chemistry groups and contract research organizations engaged in thieno[3,2-d]pyrimidine SAR campaigns can procure this compound as a key intermediate, using it to rapidly explore the chemical space at the N3 position while keeping the ortho-methyl C7 aryl substituent constant. This synthetic efficiency advantage over N3-unsubstituted analogs such as CAS 156424-47-4 translates into reduced synthesis timelines and lower per-compound costs for library production.

Quote Request

Request a Quote for methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.